Spectinomycin dihydrochloride pentahydrate

Catalog No.
S543664
CAS No.
22189-32-8
M.F
C14H27ClN2O8
M. Wt
386.82 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spectinomycin dihydrochloride pentahydrate

CAS Number

22189-32-8

Product Name

Spectinomycin dihydrochloride pentahydrate

IUPAC Name

(1R,3S,5R,8R,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one;hydrate;hydrochloride

Molecular Formula

C14H27ClN2O8

Molecular Weight

386.82 g/mol

InChI

InChI=1S/C14H24N2O7.ClH.H2O/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14;;/h5,7-13,15-16,18-20H,4H2,1-3H3;1H;1H2/t5-,7-,8+,9+,10+,11-,12-,13+,14+;;/m1../s1

InChI Key

UJEMGEUVWHFXGB-XYQGXRRISA-N

SMILES

CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.O.O.O.O.O.Cl.Cl

Solubility

Easily soluble in cold water
1.50e+02 g/L

Synonyms

Actinospectacin, Adspec, Ferkel Spectam, Kempi, Prospec, Salmosan T, Salmosan-T, Spectam, Spectam, Ferkel, Spectinomycin, Spectinomycin Dihydrochloride, Anhydrous, Spectinomycin Dihydrochloride, Pentahydrate, Spectinomycin Hydrochloride, Stanilo, Trobicin

Canonical SMILES

CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.O.Cl

Isomeric SMILES

C[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O.O.Cl

Antibacterial studies

  • Mechanism of action: Spectinomycin inhibits protein synthesis in bacteria by binding to the 30S subunit of the ribosome. This prevents the formation of essential proteins, leading to cell death. [Source: National Institutes of Health. PubChem Compound Summary for Spectinomycindihydrochloride, CID=65812741, ]
  • Research on specific bacteria: Spectinomycin can be used to study a variety of bacteria, including those that are resistant to other antibiotics. [Source: Journal of Bacteriology, Volume 183, Issue 12, Pages 3747-3751, doi: 10.1128/JB.183.12.3747-3751.2001, ]

Selection agent in genetic studies

  • Plasmid selection: Spectinomycin can be used to select for cells that have been successfully transformed with a plasmid containing a spectinomycin resistance gene. This allows researchers to identify and isolate cells of interest. [Source: Agrobacterium tumefaciens and Plant Diseases, Edited by James P. G. Murray, pp. 47-72, ]
  • Plant transformation: Similar to plasmid selection, spectinomycin can be used to select for plant cells that have been successfully transformed with a gene of interest. [Source: Plant Molecular Biology Reporter, Volume 14, Issue 3, Pages 242-250, doi: 10.1007/BF02772099, ]

Spectinomycin dihydrochloride pentahydrate is an antibiotic compound derived from the bacterium Streptomyces spectabilis. It is primarily used in the treatment of infections caused by gram-negative bacteria, particularly for acute gonorrheal infections. The chemical formula of spectinomycin dihydrochloride pentahydrate is C14H27Cl2N2O85H2OC_{14}H_{27}Cl_{2}N_{2}O_{8}\cdot 5H_{2}O, with a molecular weight of approximately 495.348 g/mol . This compound appears as a white or almost white crystalline powder that is freely soluble in water but practically insoluble in ethanol and ether .

Spectinomycin acts by inhibiting protein synthesis in bacteria. It binds to the 30S subunit of the ribosome, interfering with the assembly of the initiation complex required for protein translation. This disrupts the ability of bacteria to produce essential proteins, ultimately leading to cell death [].

Studies suggest that spectinomycin may interact with specific ribosomal RNA (rRNA) sequences, hindering the binding of initiator tRNA, a crucial step in protein synthesis initiation [].

Spectinomycin exhibits low systemic absorption and is generally well-tolerated when used appropriately []. However, some potential hazards exist:

  • Toxicity: High doses of spectinomycin can cause gastrointestinal side effects and nephrotoxicity (kidney damage) [].
  • Hypersensitivity: Allergic reactions to spectinomycin have been reported [].
  • Antibiotic Resistance: Overuse of spectinomycin can lead to the development of antibiotic-resistant bacteria [].

Spectinomycin functions by inhibiting protein synthesis in bacterial cells. It specifically targets the 30S ribosomal subunit, disrupting the assembly of the ribosome and thereby preventing the translation of mRNA into proteins. This mechanism is crucial for its antibacterial activity, particularly against Neisseria gonorrhoeae, the causative agent of gonorrhea . The minimum inhibitory concentration for most strains of Neisseria gonorrhoeae ranges from less than 7.5 to 20 µg/mL, indicating its potency against this pathogen .

Spectinomycin exhibits significant antibacterial activity, primarily against gram-negative bacteria. Its effectiveness is particularly noted in treating gonococcal infections, where it serves as an alternative for patients allergic to penicillin or when penicillin resistance is a concern . In vitro studies have demonstrated that spectinomycin can inhibit various strains of Neisseria gonorrhoeae, making it a valuable therapeutic option in specific clinical scenarios .

The synthesis of spectinomycin dihydrochloride pentahydrate typically involves fermentation processes using Streptomyces spectabilis. The production can be optimized through various microbiological techniques to enhance yield and purity. The compound can also be synthesized through semi-synthetic methods that modify natural precursors obtained from microbial sources, although detailed synthetic pathways are often proprietary or not widely published .

Spectinomycin dihydrochloride pentahydrate is primarily used in clinical settings for treating infections caused by susceptible strains of bacteria, particularly in cases of gonorrhea. It may also find use in laboratory settings as an antimicrobial agent to prevent bacterial contamination in cell cultures . Additionally, its unique mechanism of action makes it a candidate for research into new therapeutic strategies against antibiotic-resistant bacteria.

Several compounds share structural or functional similarities with spectinomycin dihydrochloride pentahydrate. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
GentamicinInhibits protein synthesis at the ribosomeBroad-spectrum activity against gram-negative bacteria
TobramycinInhibits protein synthesisEffective against Pseudomonas aeruginosa
AmikacinInhibits protein synthesisResistant to many aminoglycoside-modifying enzymes
NeomycinInhibits protein synthesisTopical use; nephrotoxic potential

Spectinomycin's unique feature lies in its specific action against Neisseria gonorrhoeae and its use as an alternative treatment option for patients with penicillin allergies. Unlike aminoglycosides such as gentamicin and amikacin, which have broader applications but also higher toxicity risks, spectinomycin presents a targeted approach with a favorable safety profile .

Physical Description

Solid

XLogP3

-3.1

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

7

Exact Mass

386.1455935 g/mol

Monoisotopic Mass

386.1455935 g/mol

Heavy Atom Count

25

UNII

296JEI210Z
HWT06H303Z

Related CAS

1695-77-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 52 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 50 of 52 companies with hazard statement code(s):;
H315 (96%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For use in the treatment of acute gonorrheal urethritis and proctitis in the male and acute gonorrheal cervicitis and proctitis in the female when due to susceptible strains of Neisseria gonorrhoeae.

Pharmacology

Spectinomycin Hydrochloride is the hydrochloride salt form of spectinomycin, an aminocyclitol antibiotic derived from Streptomyces spectabilis with antibacterial property. Spectinomycin hydrochloride binds to the bacterial 30S ribosomal subunit, thereby inhibiting peptide elongation and protein synthesis, consequently leading to bacterial cell death.

MeSH Pharmacological Classification

Anti-Bacterial Agents

Mechanism of Action

Spectinomycin is an inhibitor of protein synthesis in the bacterial cell; the site of action is the 30S ribosomal subunit. It is bactericidal in its action.

Pictograms

Irritant

Irritant

Other CAS

22189-32-8

Absorption Distribution and Excretion

Rapidly and almost completely absorbed after intramuscular injection.

Wikipedia

Spectinomycin

Biological Half Life

1 to 3 hours in patients with normal renal function and 10 to 30 hours in patients with impaired renal function with a creatinine clearance < 20 mL per minute.

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Modify: 2023-09-14
Davis, Bernard D. /Mechanism of Bactericidal Action of Aminoglycosides./Microbiological Reviews 51.3 (1987): 341-50.Wishart, David. /Sulfamethazine./ DrugBank. Web. 10 Sept. 2012.

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